ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate
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Overview
Description
Ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various experiments, and its mechanism of action is still being investigated.
Mechanism of Action
The mechanism of action of ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate is still being investigated. However, it is believed that this compound inhibits the activity of specific enzymes and receptors, leading to various biological effects.
Biochemical and Physiological Effects:
Ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate has been shown to have various biochemical and physiological effects. This compound has been found to inhibit cancer cell growth, reduce inflammation, improve cognitive function, and modulate immune responses.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate in lab experiments is its potential to inhibit cancer cell growth. This makes it a promising compound for cancer research. However, one limitation of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate. One direction is to investigate its potential use in combination with other compounds for cancer treatment. Another direction is to study its potential use in treating neurodegenerative diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects.
Synthesis Methods
The synthesis of ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate involves the reaction of 4-ethylbenzaldehyde with 2-aminothiophene-3-carboxylic acid and ethyl acetoacetate. The reaction is carried out in the presence of a catalyst and under specific conditions. The final product is obtained after purification and isolation.
Scientific Research Applications
Ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate has been studied for its potential use in various scientific research fields, including cancer research, neurology, and immunology. This compound has shown promising results in inhibiting cancer cell growth, reducing inflammation, and improving cognitive function.
properties
IUPAC Name |
ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-4-13-7-9-14(10-8-13)15-11-26-18-17(15)19(23)22(12-21-18)16(5-2)20(24)25-6-3/h7-12,16H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFXNLAKAXBZQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C(CC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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